![molecular formula C17H12ClFN4O B3026014 8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol CAS No. 37115-46-1](/img/structure/B3026014.png)

8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

Overview

Description

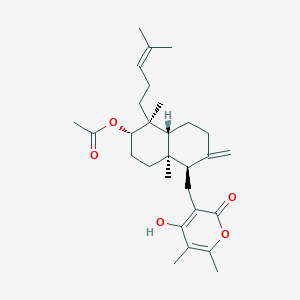

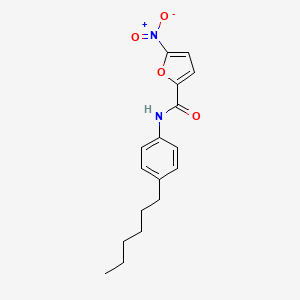

This compound is a triazolobenzodiazepine, which is structurally similar to alprazolam . It is composed of a benzene ring fused to a seven-membered 1,4-diazepine ring . It is a fluorinated analogue of alprazolam, and a benzodiazepine that exhibits central nervous system (CNS) depressive effects .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a seven-membered 1,4-diazepine ring . It also contains a fluorine atom in the ortho-position of the phenyl ring of alprazolam .Physical And Chemical Properties Analysis

The compound is a white powder . Its chemical formula is C17H12ClFN4, and it has a molecular weight of 326.76 . The melting point has not been determined .Scientific Research Applications

Anxiolytic and Sedative Effects

Alpha-Hydroxyflualprazolam is a benzodiazepine derivative that exhibits central nervous system (CNS) depressive effects. Although its pharmacological properties are not extensively studied, it is believed to act as a positive allosteric modulator at GABA A receptors. Consequently, it may offer anxiolytic, sedative, and hypnotic effects .

Forensic Toxicology

Forensic laboratories encounter challenges in investigating intoxications or deaths related to novel psychoactive substances (NPS). Alpha-Hydroxyflualprazolam has been detected in toxicology cases, often in combination with other substances. Understanding its metabolism and prevalence is crucial for accurate toxicological assessments .

Metabolism and Detection

Initial studies have identified metabolites of alpha-Hydroxyflualprazolam, including 4-hydroxyflualprazolam glucuronide and alpha-hydroxyflualprazolam glucuronide. These metabolites are detectable in blood and urine samples, aiding forensic investigations .

Legal and Regulatory Considerations

The increasing abuse of alpha-Hydroxyflualprazolam worldwide has raised concerns. Regulatory authorities and international stakeholders advocate for its inclusion in international control measures. Despite limited clinical data, timely regulation is crucial to prevent misuse and harm .

Mechanism of Action

Target of Action

Alpha-Hydroxyflualprazolam primarily targets γ-aminobutyric acid (GABA) type-A receptors . These receptors are members of the pentameric ligand-gated ion channel superfamily located synaptically and perisynaptically to mediate phasic inhibition and extrasynaptically to mediate tonic inhibition .

Mode of Action

The compound functions by binding to α receptors in the arteries and smooth muscle . This binding relaxes the smooth muscle or blood vessels, which increases fluid flow in these entities .

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission . By binding to GABA type-A receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition .

Pharmacokinetics

Alpha-Hydroxyflualprazolam is a triazolo-benzodiazepine, similar to alprazolam and triazolam . It is mainly metabolized by CYP3As . Initial studies regarding metabolism have indicated alpha-hydroxyflualprazolam, 4-hydroxyflualprazolam glucuronide, flualprazolam-glucuronide and alpha-hydroxyflualprazolam glucuronide as metabolites . These metabolites were also detected in blood and urine samples .

Result of Action

The binding of Alpha-Hydroxyflualprazolam to GABA type-A receptors leads to an increase in inhibitory neurotransmission . This results in sedative effects, which can lead to a decrease in anxiety and panic disorders .

Action Environment

Environmental factors such as co-administered drugs can influence the action of Alpha-Hydroxyflualprazolam. For instance, the most common co-administered drug is THC, followed by other benzodiazepines with alprazolam being the most common . These co-administered drugs can potentially interact with Alpha-Hydroxyflualprazolam, influencing its efficacy and stability .

properties

IUPAC Name |

[8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSZRMNDJKRVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342430 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Hydroxyflualprazolam | |

CAS RN |

37115-46-1 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Hydroxyflualprazolam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM8TRJ5XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)